molecular formula C8H11ClN2O2 B1591246 (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride CAS No. 57233-86-0

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Cat. No. B1591246
CAS RN: 57233-86-0
M. Wt: 202.64 g/mol
InChI Key: CZQQGVFHLSBEDV-FYZOBXCZSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

1. Synthetic Technology Development

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride plays a role in the synthesis of various organic compounds. Wang Ling-ya (2015) discusses its use in the context of N,N-Dimethyl-4-nitrobenzylamine, highlighting its applications in medicine, pesticides, and chemical fields. This research indicates the compound's versatility and importance in industrial organic synthesis (Wang Ling-ya, 2015).

2. Chiral Recognition Abilities

The chiral recognition abilities of certain compounds using (R)-alpha-Methyl-4-nitrobenzylamine are explored by Fukuhara and Inoue (2012). They found significant relative affinity and rate constant differences between the R and S enantiomers of alpha-methyl-4-nitrobenzylamine in spectral titration and fluorescence quenching, indicating the compound's potential in enantioselective applications (Fukuhara & Inoue, 2012).

3. Organic Synthesis and Pharmaceutical Applications

The role of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride in the synthesis of biologically active molecules is highlighted in multiple studies. For instance, it's used in the synthesis of 4-nitrobenzyl carbamates, which have potential as triggers for bioreductive drugs (Hay et al., 1999). Additionally, it's involved in the synthesis of chiral cyclopalladated complexes, indicating its utility in creating complex metal-organic frameworks (Vicente et al., 1995).

4. Chemotherapy Research

In the field of chemotherapy, (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride derivatives have been studied for their potential in activating prodrugs in cancer treatment. These compounds can facilitate the targeted release of anticancer agents, improving the efficacy and reducing the side effects of chemotherapy (Hay et al., 1999).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the safety and hazards associated with a chemical compound. This includes information on its toxicity, flammability, and environmental impact .

Future Directions

This involves looking at the current state of research on the compound and identifying potential areas for future study .

properties

IUPAC Name

(1R)-1-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQQGVFHLSBEDV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583571
Record name (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

CAS RN

57233-86-0
Record name (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-Methyl-4-nitrobenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mother liquors of the solution of the partially resolved (+)-erythrochlorocitric acid, bis-(-)-p-nitro-α-methylbenzylamine salt were treated with 13 ml (0.52 mol) of conc hydrochloric acid and evaporated to dryness. 1,2-Dimethoxyethane was added and the solution was evaporated to dryness. Ether was added to the residue, the mixture was stirred and the precipitate was collected to afford 29.2 g of (-)-p-nitro-α-methylbenzylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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